![molecular formula C19H26F2N2O2 B6009802 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone, also known as JNJ-31020028, is a novel small molecule inhibitor of the voltage-gated sodium channel Nav1.7. It was developed by Janssen Pharmaceuticals for the treatment of chronic pain conditions.
Mécanisme D'action
3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone selectively inhibits the Nav1.7 sodium channel, which is primarily expressed in sensory neurons. Nav1.7 is involved in the initiation and propagation of action potentials in these neurons, and is therefore a key target for the treatment of chronic pain. By inhibiting Nav1.7, 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone reduces the excitability of sensory neurons and decreases the transmission of pain signals to the central nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has been shown to have other physiological effects. It has been reported to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not well understood. 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone is its high selectivity for Nav1.7, which reduces the risk of off-target effects. However, this selectivity may also limit its effectiveness in certain types of chronic pain that are not primarily mediated by Nav1.7. Another limitation is the lack of information on the pharmacokinetics of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone, which may affect its efficacy and safety in humans.
Orientations Futures
There are several potential future directions for the development of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. One possibility is the development of more potent and selective Nav1.7 inhibitors based on the structure of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. Another direction is the investigation of the potential anticancer and anxiolytic effects of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. Finally, clinical trials will be needed to determine the safety and efficacy of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone in humans, and to determine its potential as a treatment for chronic pain and other conditions.
Méthodes De Synthèse
The synthesis of 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidinone ring, which is achieved through a cyclization reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has been extensively studied in preclinical models of chronic pain. It has shown efficacy in several animal models of neuropathic and inflammatory pain, including the chronic constriction injury model and the complete Freund's adjuvant model. 3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has also been shown to be effective in reducing pain in human volunteers in a phase 1 clinical trial.
Propriétés
IUPAC Name |
3-[(cyclohexylamino)methyl]-1-[(3,4-difluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c20-16-8-7-14(11-17(16)21)12-23-10-4-9-19(25,18(23)24)13-22-15-5-2-1-3-6-15/h7-8,11,15,22,25H,1-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTPALKDTQQVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2(CCCN(C2=O)CC3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.